molecular formula C14H22N4O3 B2467377 2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide CAS No. 2034389-80-3

2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide

Cat. No.: B2467377
CAS No.: 2034389-80-3
M. Wt: 294.355
InChI Key: DQVPTJSYEYMKOI-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxyethoxy group, a methylpiperazinyl group, and an isonicotinamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the isonicotinamide core: This can be achieved through the reaction of isonicotinic acid with appropriate reagents to form isonicotinamide.

    Introduction of the methoxyethoxy group: This step involves the reaction of the isonicotinamide with 2-methoxyethanol under suitable conditions to introduce the methoxyethoxy group.

    Attachment of the methylpiperazinyl group: The final step involves the reaction of the intermediate compound with 4-methylpiperazine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyethoxy and methylpiperazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)benzamide
  • 2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)pyridine
  • 2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)quinoline

Uniqueness

2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(4-methylpiperazin-1-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-17-5-7-18(8-6-17)16-14(19)12-3-4-15-13(11-12)21-10-9-20-2/h3-4,11H,5-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVPTJSYEYMKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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